molecular formula C13H13N5O2S B11616828 6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11616828
M. Wt: 303.34 g/mol
InChI Key: USFUDUTYKQBIQO-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a triazole ring fused with a thiadiazine ring, with a nitrophenyl and a propyl group attached to the triazole ring.

Preparation Methods

The synthesis of 6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C13H13N5O2S/c1-2-3-12-14-15-13-17(12)16-11(8-21-13)9-4-6-10(7-5-9)18(19)20/h4-7H,2-3,8H2,1H3

InChI Key

USFUDUTYKQBIQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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